
6-Butoxy-5-methylpyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Butoxy-5-methylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is also known by its IUPAC name, 6-butoxy-5-methylnicotinic acid . This compound is characterized by the presence of a pyridine ring substituted with butoxy and methyl groups, as well as a carboxylic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butoxy-5-methylpyridine-3-carboxylic acid typically involves the reaction of 5-methylpyridine-3-carboxylic acid with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Butoxy-5-methylpyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are used for substitution reactions.
Major Products Formed
Oxidation: 6-Butoxy-5-carboxypyridine-3-carboxylic acid.
Reduction: 6-Butoxy-5-methylpyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Butoxy-5-methylpyridine-3-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways involving pyridine derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Butoxy-5-methylpyridine-3-carboxylic acid is not well-documented. it is likely to interact with molecular targets such as enzymes or receptors that recognize pyridine derivatives. The butoxy and methyl groups may influence the compound’s binding affinity and specificity for these targets .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methoxy-5-methylpyridine-3-carboxylic acid
- 6-Ethoxy-5-methylpyridine-3-carboxylic acid
- 6-Propoxy-5-methylpyridine-3-carboxylic acid
Uniqueness
6-Butoxy-5-methylpyridine-3-carboxylic acid is unique due to the presence of the butoxy group, which can impart different physical and chemical properties compared to its methoxy, ethoxy, and propoxy analogs.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
6-butoxy-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c1-3-4-5-15-10-8(2)6-9(7-12-10)11(13)14/h6-7H,3-5H2,1-2H3,(H,13,14) |
Clave InChI |
JEIVXNYCZCPMGL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=NC=C(C=C1C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B15234481.png)
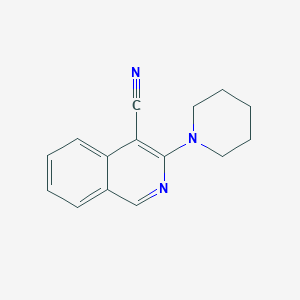
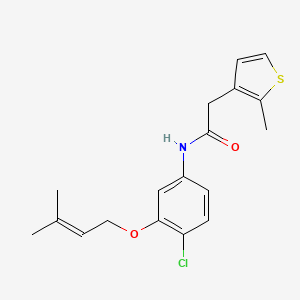
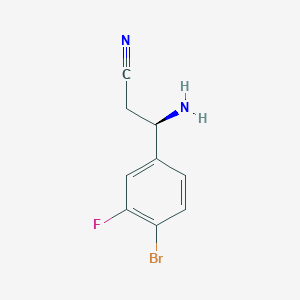
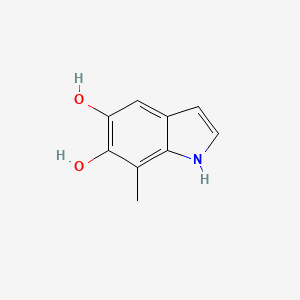
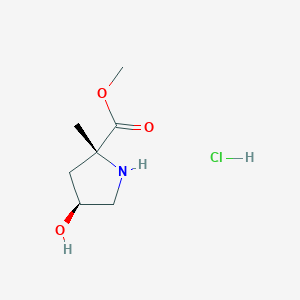
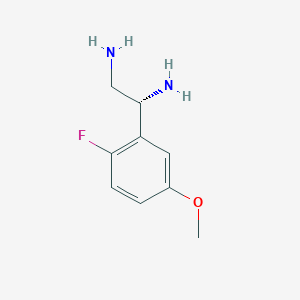
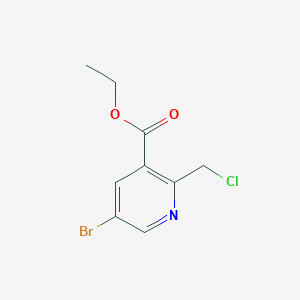
![[(3R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15234557.png)
![tert-butylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B15234574.png)
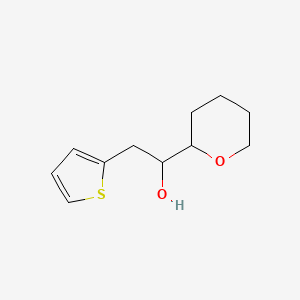
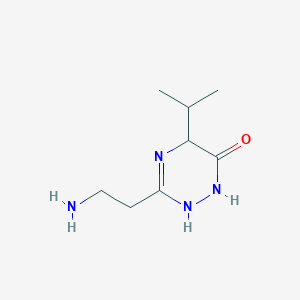
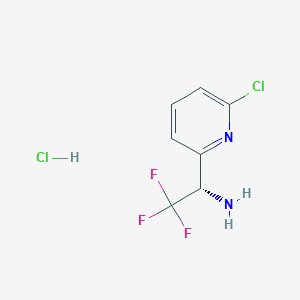
![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15234596.png)
